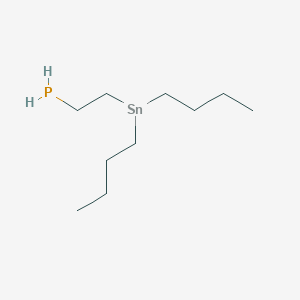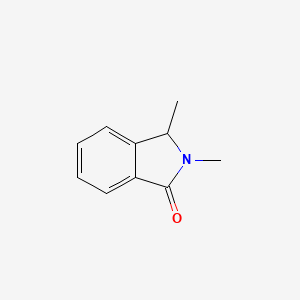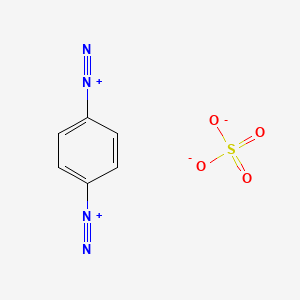
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one is an organic compound characterized by the presence of multiple methoxy groups attached to its phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity could be due to its interaction with microbial cell membranes, leading to disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethan-1-one is unique due to the specific arrangement and number of methoxy groups on its phenyl rings
Eigenschaften
CAS-Nummer |
57165-68-1 |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C19H22O6/c1-21-15-8-6-12(11-17(15)23-3)10-14(20)13-7-9-16(22-2)19(25-5)18(13)24-4/h6-9,11H,10H2,1-5H3 |
InChI-Schlüssel |
VMDBVNIBNLSJEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
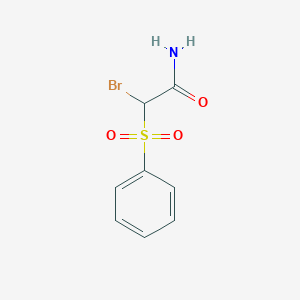
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
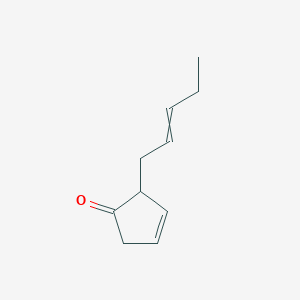
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
